N-(3-Chlorophenyl)-N'-methoxyurea
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Overview
Description
N-(3-Chlorophenyl)-N’-methoxyurea is an organic compound characterized by the presence of a chlorophenyl group and a methoxyurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-N’-methoxyurea typically involves the reaction of 3-chloroaniline with methoxyisocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-chloroaniline+methoxyisocyanate→N-(3-Chlorophenyl)-N’-methoxyurea
Industrial Production Methods
Industrial production of N-(3-Chlorophenyl)-N’-methoxyurea may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-N’-methoxyurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenylurea derivatives, while substitution reactions can produce various substituted phenylurea compounds.
Scientific Research Applications
N-(3-Chlorophenyl)-N’-methoxyurea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-N’-methoxyurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chlorophenyl)urea: Similar structure but lacks the methoxy group.
N-(3-Chlorophenyl)-N’-methylurea: Contains a methyl group instead of a methoxy group.
N-(3-Chlorophenyl)-N’-ethylurea: Contains an ethyl group instead of a methoxy group.
Uniqueness
N-(3-Chlorophenyl)-N’-methoxyurea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.
Properties
CAS No. |
52420-56-1 |
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Molecular Formula |
C8H9ClN2O2 |
Molecular Weight |
200.62 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-methoxyurea |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-11-8(12)10-7-4-2-3-6(9)5-7/h2-5H,1H3,(H2,10,11,12) |
InChI Key |
FCEUHSVWYAXCAV-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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